Cas no 50635-27-3 (2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro-)

2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro- 化学的及び物理的性質
名前と識別子
-
- 2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro-
- 5,7-Dichloro-2,3-dihydro-2-benzofurancarboxylic acid
- SCHEMBL12855253
- DTXSID901217542
- 50635-27-3
-
- インチ: InChI=1S/C9H6Cl2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1,3,7H,2H2,(H,12,13)
- InChIKey: LYTAJWLMNJOOKB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 231.9693994Da
- どういたいしつりょう: 231.9693994Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 46.5Ų
2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-395759-1.0g |
5,7-dichloro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
50635-27-3 | 95% | 1.0g |
$0.0 | 2023-01-08 |
2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro- 関連文献
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2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro-に関する追加情報
Introduction to 2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro- (CAS No. 50635-27-3)
2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro-, identified by its CAS number 50635-27-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the benzofuran family, a class of heterocyclic aromatic organic compounds that have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of chloro substituents at the 5th and 7th positions, along with the dihydro functionality in the benzofuran core, imparts unique chemical properties that make this molecule a subject of intense interest for synthetic chemists and medicinal researchers.
The structure of 2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro consists of a benzene ring fused with a furan ring, with the carboxylic acid group located at the 2-position. The dichloro substitution pattern enhances the electrophilicity of the aromatic system, making it more reactive in various chemical transformations. This reactivity has been exploited in multiple synthetic pathways to derive derivatives with enhanced pharmacological properties.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their potential as pharmacophores in drug development. The benzofuran scaffold is particularly noteworthy for its role in several bioactive molecules. For instance, derivatives of benzofuran have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The dichloro-substituted benzofuran derivatives are of particular interest because they often exhibit improved binding affinity to biological targets compared to their unsubstituted counterparts.
The synthesis of 2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the chlorination of a benzoic acid derivative followed by cyclization to form the benzofuran core. The introduction of the dihydro functionality can be achieved through hydrogenation or other reduction techniques. These synthetic strategies highlight the compound's accessibility while maintaining high purity standards essential for pharmaceutical applications.
The pharmacological profile of 2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro has been extensively studied in recent years. Researchers have identified several potential therapeutic applications for this compound and its derivatives. One area of particular interest is its role as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in cancer therapy. The chloro-substituted benzofuran moiety is known to interact effectively with the active sites of kinases, leading to potent inhibitory effects.
In addition to its kinase inhibition properties, 2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro has shown promise in other therapeutic areas. Studies have demonstrated its efficacy as an antioxidant and anti-inflammatory agent. The presence of the carboxylic acid group allows for further derivatization into esters or amides, which can enhance solubility and bioavailability. These modifications have led to the development of novel drug candidates that are being evaluated in preclinical studies.
The structural features of 2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro also make it a valuable building block for more complex molecules. Medicinal chemists often use this compound as a starting point for designing new scaffolds with improved pharmacokinetic profiles. By incorporating additional functional groups or altering the substitution pattern, researchers can fine-tune the biological activity of these derivatives to target specific diseases more effectively.
The latest advancements in computational chemistry have further accelerated the discovery process for compounds like 2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro. Molecular modeling techniques allow researchers to predict the binding interactions between this compound and biological targets with high accuracy. This approach has enabled the rapid identification of lead compounds that can be optimized further through experimental validation.
In conclusion, 2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro (CAS No. 50635-27-3) is a versatile and highly functional compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal researchers alike. As ongoing studies continue to uncover new applications for this molecule and its derivatives, it is likely that its importance in drug development will only continue to grow.
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